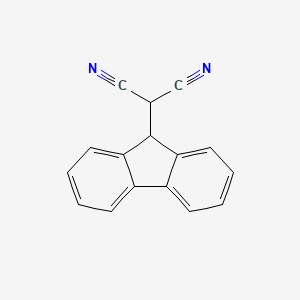

Fluorene-9-malononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6235-14-9 |

|---|---|

Molecular Formula |

C16H10N2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-(9H-fluoren-9-yl)propanedinitrile |

InChI |

InChI=1S/C16H10N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H |

InChI Key |

MEYDDKJWBULQFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Fluorene-9-malononitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of fluorene-9-malononitrile, a valuable building block in the development of advanced materials and potential therapeutic agents. The document details the core chemical reaction, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound, and its derivatives, are of significant interest in the fields of organic electronics and medicinal chemistry. The rigid, planar fluorene core, combined with the electron-withdrawing malononitrile group, imparts unique photophysical and electronic properties to these molecules. This makes them attractive candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of nonlinear optical materials. Furthermore, the fluorene scaffold is a recognized pharmacophore, and its derivatives are being explored for various therapeutic applications.

The synthesis of this compound is typically achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This guide will focus on the practical aspects of this synthesis, providing the necessary details for its successful implementation in a laboratory setting.

Core Synthesis Pathway: Knoevenagel Condensation

The primary route for the synthesis of this compound involves the Knoevenagel condensation of 9-fluorenone with malononitrile. This reaction is typically catalyzed by a base, such as piperidine or a metal alkoxide, and is often carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

The mechanism of the Knoevenagel condensation begins with the deprotonation of the acidic methylene proton of malononitrile by the base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. The resulting alkoxide intermediate subsequently undergoes dehydration, typically facilitated by heating, to yield the final product, this compound.

Experimental Protocols

3.1. Synthesis of 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile [1]

Materials:

-

2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one

-

Malononitrile

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Gooch funnel or other filtration apparatus

-

Vacuum source

Procedure:

-

To a round-bottom flask, add 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one (0.100 mmol) and malononitrile (0.11 mmol).

-

Add dimethyl sulfoxide (DMSO) (0.5 mL) to the flask.

-

Heat the reaction mixture to 110 °C with stirring for 5 hours.

-

After 5 hours, cool the mixture to room temperature. A dark solid should precipitate.

-

Filter the solid using a Gooch funnel.

-

Wash the collected solid thoroughly with acetonitrile.

-

Dry the solid under vacuum to obtain the final product.

Table 1: Quantitative Data for the Synthesis of a this compound Derivative [1]

| Parameter | Value |

| Starting Material 1 | 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one |

| Moles of Starting Material 1 | 0.100 mmol |

| Starting Material 2 | Malononitrile |

| Moles of Starting Material 2 | 0.11 mmol |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Solvent Volume | 0.5 mL |

| Reaction Temperature | 110 °C |

| Reaction Time | 5 hours |

| Product Yield | 65% |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key aspects of the synthesis of this compound.

References

Fluorene-9-malononitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene-9-malononitrile, scientifically known as 2-(9H-fluoren-9-yl)propanedinitrile, is a fluorene derivative characterized by the attachment of a malononitrile group to the 9-position of the fluorene ring. This modification of the fluorene core, a polycyclic aromatic hydrocarbon, imparts unique electronic and chemical properties to the molecule, making it a compound of significant interest in various fields of advanced materials and medicinal chemistry. The presence of the electron-withdrawing dicyano group significantly influences its reactivity and photophysical behavior. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data for the scientific community.

Chemical and Physical Properties

This compound is a white solid.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀N₂ | |

| Molecular Weight | 230.26 g/mol | |

| CAS Number | 6235-14-9 | |

| Appearance | White solid | [1] |

| Solubility | Soluble in DMSO and THF | [1][2] |

Spectral Data

The spectral properties of this compound are crucial for its characterization and understanding its electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data has been reported for this compound in THF-D8.[1]

¹H NMR (300 MHz, THF-D8): [1]

-

δ 7.79-7.88 (m, 4H, Ar-H)

-

δ 7.34-7.51 (m, 4H, Ar-H)

-

δ 5.18 (d, J = 4.5 Hz, 1H, CH-CN)

-

δ 4.59 (d, J = 3.5 Hz, 1H, Fluorenyl-H)

¹³C NMR (75.4 MHz, THF-D8): [1]

-

δ 142.64

-

δ 142.00

-

δ 130.07

-

δ 128.67

-

δ 125.63

-

δ 121.41

-

δ 113.41 (CN)

-

δ 46.95

-

δ 27.78

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation to form the intermediate 2-(9H-fluoren-9-ylidene)malononitrile, followed by a reduction of the exocyclic double bond.

Step 1: Synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile (Knoevenagel Condensation)

This reaction involves the condensation of 9-fluorenone with malononitrile. A solvent-free approach has been reported to be highly efficient.[1]

-

Materials: 9-fluorenone, malononitrile.

-

Procedure: A 1:1 molar mixture of 9-fluorenone and malononitrile is heated and stirred. The reaction proceeds to near 100% yield within 5 minutes of melting.[1] The product, 2-(9H-fluoren-9-ylidene)malononitrile, is an orange-red solid.[1]

Step 2: Reduction of 2-(9H-Fluoren-9-ylidene)malononitrile

The reduction of the double bond in 2-(9H-fluoren-9-ylidene)malononitrile yields the target compound, this compound. While various reducing agents can be employed, a facile metal-free transfer hydrogenation using ammonia borane has been described.[1] Sodium borohydride is also a common reducing agent for conjugated systems and can be used for this transformation.

-

Materials: 2-(9H-fluoren-9-ylidene)malononitrile, Ammonia Borane (or Sodium Borohydride), appropriate solvent (e.g., THF).

-

General Procedure (Conceptual): The 2-(9H-fluoren-9-ylidene)malononitrile is dissolved in a suitable solvent like THF. The reducing agent (e.g., ammonia borane) is added to the solution, and the reaction is stirred at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The final product is then isolated and purified, typically by crystallization or column chromatography.

Applications and Signaling Pathways

Fluorene derivatives are widely recognized for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their favorable charge transport properties. This compound, with its electron-withdrawing malononitrile group, is a promising candidate for use as an electron transport material (ETM) in OLEDs.

Role in Organic Light-Emitting Diodes (OLEDs)

In a typical OLED device, various organic layers are sandwiched between two electrodes (anode and cathode). When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. These charges migrate towards each other and recombine in the emissive layer to produce light. The efficiency of this process is highly dependent on the charge injection, transport, and recombination properties of the organic materials used.

An ETM facilitates the movement of electrons from the cathode to the emissive layer. An efficient ETM should possess high electron mobility and appropriate energy levels (HOMO and LUMO) to ensure efficient charge injection and transport, while also blocking the passage of holes from the emissive layer to the cathode. The logical workflow for the function of an electron transport material in an OLED is depicted below.

References

A Comprehensive Technical Guide to the Physical Properties of Fluorene-9-malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Fluorene-9-malononitrile, a significant compound in materials science and organic synthesis. The information is presented to be a valuable resource for professionals engaged in research and development.

Introduction and Nomenclature

This compound is an organic compound derived from fluorene. It is crucial to distinguish between two isomers that can be described by this name:

-

2-(9H-Fluoren-9-yl)malononitrile (CAS No. 6235-14-9): In this isomer, the malononitrile group is attached to the C9 position of the fluorene ring via a single bond.

-

2-(9H-Fluoren-9-ylidene)malononitrile (CAS No. 1989-32-8): This isomer features a double bond between the C9 carbon of the fluorene moiety and the central carbon of the malononitrile group. This compound is also known as 9-(dicyanomethylene)fluorene.

The ylidene isomer is of significant interest due to its electronic properties, stemming from the electron-rich fluorene core and the two strongly electron-withdrawing cyano groups.[1][2] This push-pull architecture leads to stabilization of the lowest unoccupied molecular orbital (LUMO) and gives rise to its applications in organic electronics.[1][3] This guide will primarily focus on the more extensively studied 2-(9H-Fluoren-9-ylidene)malononitrile .

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Properties of 2-(9H-Fluoren-9-yl)malononitrile

| Property | Value | Reference(s) |

| CAS Number | 6235-14-9 | [4] |

| Molecular Formula | C₁₆H₁₀N₂ | [4] |

| Molecular Weight | 230.26 g/mol | [2] |

| IUPAC Name | 2-(9H-fluoren-9-yl)propanedinitrile | [2] |

Table 2: General Properties of 2-(9H-Fluoren-9-ylidene)malononitrile

| Property | Value | Reference(s) |

| CAS Number | 1989-32-8 | [5] |

| Molecular Formula | C₁₆H₈N₂ | [5] |

| Molecular Weight | 228.25 g/mol | [5][6] |

| IUPAC Name | 2-(9H-fluoren-9-ylidene)malononitrile | [5] |

Table 3: Thermophysical Properties of this compound (Isomer unspecified in source)

| Property | Value | Reference(s) |

| Boiling Point | 462.5 °C at 760 mmHg | [4] |

| Density | 1.229 g/cm³ | [4] |

| Flash Point | 231.2 °C | [4] |

| Refractive Index | 1.64 | [4] |

| LogP | 3.46226 | [4] |

Note: The properties in Table 3 are from a source that lists the CAS number for the 'yl' isomer but the synthesis and applications context often relates to the 'ylidene' isomer. Researchers should verify these properties for the specific isomer of interest.

Spectroscopic Properties

The electronic and structural properties of this compound derivatives have been investigated using various spectroscopic techniques.

-

UV-Vis Absorption and Fluorescence: The UV-visible absorption and fluorescence spectra are key to understanding the electronic transitions within the molecule. For ambipolar 2,7- and 3,6-disubstituted fluoren-9-ylidene malononitrile derivatives, population of the S1 excited state is achieved via higher states.[7][8] In polar solvents, charge transfer states act as a primary deactivation pathway for the excited states.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of synthesized this compound and its derivatives.[7]

Experimental Protocols

4.1. Synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile

A common and efficient method for the synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile involves the Knoevenagel condensation of fluoren-9-one with malononitrile.[2]

-

Reactants: Fluoren-9-one and malononitrile.

-

Catalyst/Base: A base such as sodium ethoxide, potassium carbonate, or piperidine is typically used to facilitate the condensation.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol is commonly employed.

-

Procedure:

-

Fluoren-9-one and malononitrile (in slight excess) are dissolved in the chosen solvent.

-

The basic catalyst is added to the mixture.

-

The reaction mixture is heated, often to temperatures around 110 °C, for several hours.[1]

-

Upon cooling, the product typically precipitates as a solid.

-

The solid product is collected by filtration, washed thoroughly with a suitable solvent (e.g., acetonitrile), and dried under vacuum.[1]

-

-

Purification: The crude product can be further purified by recrystallization from a solvent such as chloroform to yield well-defined crystals.[1]

4.2. General Characterization Methods

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.

-

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides definitive proof of the molecular structure and reveals information about the crystal packing, bond lengths, and angles. For instance, SC-XRD analysis of a derivative showed a quasi-planar geometry.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by identifying the chemical environment of the protons and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the strong absorbance of the nitrile (C≡N) groups.

-

Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the theoretical values calculated from the molecular formula.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships related to this compound.

Caption: Synthesis workflow for 2-(9H-Fluoren-9-ylidene)malononitrile.

Caption: Relationship between structure, properties, and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 6235-14-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|6235-14-9 - MOLBASE Encyclopedia [m.molbase.com]

- 5. aablocks.com [aablocks.com]

- 6. 2-FLUOREN-9-YLIDENE-MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scilit.com [scilit.com]

Fluorene-9-malononitrile: A Technical Guide to its Solubility in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of fluorene-9-malononitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting its solubility in common laboratory solvents, alongside detailed experimental protocols for researchers to determine these values in their own laboratories.

Predicted Solubility Profile

This compound is a derivative of fluorene, a nonpolar aromatic hydrocarbon, but with the addition of a highly polar malononitrile group. This structural feature introduces both polar and nonpolar characteristics to the molecule, suggesting a nuanced solubility profile. The principle of "like dissolves like" provides a basis for predicting its solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar nitrile groups can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents. However, the large, nonpolar fluorene backbone will likely limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the polar malononitrile group through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. DMSO and DMF are often excellent solvents for a wide range of organic compounds. |

| Nonpolar | Toluene, Hexane, Diethyl Ether, Dichloromethane | Low to Moderate | While the fluorene moiety is nonpolar and will interact favorably with these solvents, the highly polar malononitrile group will be poorly solvated, limiting overall solubility. Dichloromethane, with its moderate polarity, may show better results than purely nonpolar solvents like hexane. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods can be employed. The following are detailed protocols for two common and reliable techniques.

Gravimetric Method (Shake-Flask)

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for solubility determination.[1][2][3][4]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtrate

UV-Vis Spectrophotometry Method

This indirect method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a high-throughput method that requires less compound than the gravimetric method.[5][6][7][8]

Materials:

-

This compound

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis range to identify the wavelength of maximum absorbance.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

Sample Withdrawal, Filtration, and Dilution: Withdraw a small, known volume of the supernatant and filter it as described previously. Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility = Concentration of diluted sample × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method coupled with a chosen analytical technique.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rootspress.org [rootspress.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

Unveiling the Potent Electron-Withdrawing Nature of Cyano Groups in Fluorene-9-malononitrile: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the electron-withdrawing properties of the cyano groups in fluorene-9-malononitrile and its derivatives. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding of this important class of molecules. The strong electron-accepting capability of the dicyanomethylene unit, when attached to the fluorene core, profoundly influences the electronic and optical properties of the resulting compounds, making them highly valuable in the fields of organic electronics and medicinal chemistry.

Core Concepts: The Electron-Withdrawing Power of the Dicyanomethylene Group

The fluorene moiety, a polycyclic aromatic hydrocarbon, possesses a rich electron system. However, the introduction of two cyano (-C≡N) groups at the 9-position via a malononitrile bridge dramatically alters its electronic landscape. The cyano groups are potent electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize negative charge. This dicyanomethylene group acts as a strong electron acceptor, significantly stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorene system.[1][2] This stabilization of the LUMO is a key factor in the utility of this compound derivatives in various applications.

Quantitative Analysis of Electronic Properties

The electron-withdrawing nature of the cyano groups in this compound derivatives is experimentally quantifiable through electrochemical and spectroscopic techniques. Cyclic voltammetry (CV) and UV-Vis spectroscopy are primary tools for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, and the resulting energy gap.

Electrochemical Properties

Cyclic voltammetry measurements reveal the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated. The strong electron-accepting nature of the dicyanomethylene group makes this compound derivatives easier to reduce. Many of these compounds exhibit reversible or quasi-reversible one-electron reduction waves.[3]

Below is a summary of reported electrochemical data for some this compound derivatives.

| Compound | Substituent(s) | First Reduction Potential (E¹red, V vs. Fc/Fc⁺) | Second Reduction Potential (E²red, V vs. Fc/Fc⁺) | LUMO (eV) | Reference |

| 1 | 2,7-di(p-anisyl)amino | -1.16 | -1.32 | -3.64 | [3] |

| 2 | 2,7-di(p-tolyl)amino | -1.13 | -1.29 | -3.67 | [3] |

| 3 | 2,7-diphenylamino | -1.11 | -1.27 | -3.69 | [3] |

Note: LUMO levels are often estimated from the onset of the reduction peak using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external standard, with the energy level of Fc/Fc⁺ assumed to be -4.8 eV relative to the vacuum level.

Spectroscopic Properties

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) and the onset of the absorption edge can be used to determine the optical band gap. In donor-acceptor systems incorporating the this compound core, intramolecular charge transfer (ICT) bands are often observed.[1] The energy of these bands is sensitive to the electronic nature of the donor groups and the polarity of the solvent.

| Compound | Substituent(s) | Solvent | Absorption Maxima (λmax, nm) | Optical Band Gap (Egopt, eV) | Reference |

| 4a | 2,7-bis(diphenylamino) | Dichloromethane | 355, 538 | 2.08 | [4] |

| 4b | 2-(diphenylamino)-7-(methoxy) | Dichloromethane | 350, 506 | 2.21 | [4] |

| 9b | 3,6-bis(diphenylamino) | Dichloromethane | 352, 558 | 2.01 | [4] |

Note: The optical band gap is often estimated from the onset of the long-wavelength absorption band using the equation Egopt = 1240/λonset.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of this compound derivatives.

Synthesis of 2-(Fluoren-9-ylidene)malononitrile Derivatives

A common and efficient method for the synthesis of this compound derivatives is the Knoevenagel condensation of a corresponding fluoren-9-one with malononitrile.

General Procedure:

-

A mixture of the substituted fluoren-9-one (1.0 mmol) and malononitrile (1.2 mmol) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) (5 mL).[2]

-

A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the reaction mixture.

-

The mixture is heated to a temperature ranging from 80 to 110 °C and stirred for several hours (typically 2-6 hours).[2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or an alcohol like methanol.

-

The crude product is collected by filtration, washed thoroughly with the precipitating solvent, and dried under vacuum.

-

Further purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Cyclic Voltammetry (CV)

CV is performed to determine the electrochemical properties of the compounds.

Typical Experimental Setup:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: A solution of the compound of interest (typically 1 mM) is prepared in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

The potential is swept from an initial value to a final value and then back to the initial value at a constant scan rate (e.g., 50-100 mV/s).

-

The resulting current is measured as a function of the applied potential.

-

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal or external standard for potential calibration.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of the compounds.

Typical Experimental Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is typically used.

-

Solvents: Spectra are recorded in various solvents of different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to assess solvatochromic effects.

-

Procedure:

-

Solutions of the compound are prepared at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) using a quartz cuvette with a defined path length (e.g., 1 cm).

-

A solvent blank is used as a reference.

-

Visualizing Workflows and Concepts

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of working with this compound.

Caption: Synthetic workflow for this compound.

Caption: Effect of the dicyanomethylene group on molecular orbital energies.

Applications in Drug Development

While the primary applications of this compound derivatives have been in materials science, there is growing interest in their potential as therapeutic agents. The fluorene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and antiviral properties.[5]

The strong electron-withdrawing nature of the dicyanomethylene group can influence the biological activity of these molecules in several ways:

-

Modulation of Physicochemical Properties: The cyano groups can alter the polarity, solubility, and membrane permeability of the molecule, which are critical parameters for drug-likeness.

-

Interaction with Biological Targets: The electron-deficient nature of the this compound core can facilitate non-covalent interactions, such as π-stacking and dipole-dipole interactions, with biological macromolecules like proteins and nucleic acids. This can be crucial for the inhibition of enzymes or the disruption of protein-protein interactions.

-

Redox Activity: The ease of reduction of these compounds suggests they could participate in cellular redox processes. For instance, some anticancer agents exert their effect by generating reactive oxygen species (ROS). A fluorene derivative, though not a malononitrile, has been shown to induce ROS-mediated apoptosis in hepatocellular carcinoma cells.[6] It is plausible that the electron-accepting malononitrile moiety could enhance such a mechanism.

-

Structure-Activity Relationships (SAR): The electron-withdrawing effect of substituents can be a key parameter in SAR studies. For example, in a series of O-aryl-carbamoyl-oxymino-fluorene derivatives, the presence of electron-withdrawing chlorine atoms enhanced the antibacterial activity against Staphylococcus aureus.[5]

Caption: Hypothetical mechanisms of anticancer activity.

Conclusion

The dicyanomethylene group imparts potent electron-withdrawing properties to the fluorene core, resulting in a class of molecules with distinct and tunable electronic and optical characteristics. This technical guide has provided a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The stabilization of the LUMO in this compound and its derivatives makes them excellent candidates for electron-transporting materials in organic electronics. Furthermore, the unique electronic nature of this scaffold presents intriguing possibilities for the design of novel therapeutic agents. Further research into the structure-property-activity relationships of these compounds will undoubtedly lead to new advancements in both materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluorene-9-malononitrile from Fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of fluorene-9-malononitrile from fluoren-9-one, a reaction of significant interest in medicinal chemistry and materials science. Fluorene derivatives are recognized for their diverse pharmacological activities, including antimicrobial and anticancer properties, making the efficient synthesis of key intermediates like this compound a critical area of study.[1] This document details the prevalent synthetic methodologies, presents quantitative data for reaction optimization, provides a detailed experimental protocol, and visualizes the underlying chemical and biological mechanisms.

Synthetic Overview: The Knoevenagel Condensation

The primary route for the synthesis of this compound from fluoren-9-one is the Knoevenagel condensation. This well-established carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound (fluoren-9-one) with a compound containing an active methylene group (malononitrile), typically catalyzed by a base.[2][3]

The general reaction scheme is as follows:

Fluoren-9-one + Malononitrile --(Catalyst, Solvent)--> this compound

The selection of the catalyst and solvent system is crucial for optimizing the reaction yield and rate. Various catalysts and solvents have been explored for the Knoevenagel condensation of aromatic ketones, with the aim of achieving high efficiency under mild conditions.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes quantitative data from various studies on the Knoevenagel condensation, providing a comparative analysis of different catalysts and solvents. While not all examples involve fluoren-9-one directly, they offer valuable insights into effective reaction conditions for similar aromatic ketones.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 4h | 85 | Generic Protocol |

| BF3·Et2O | Dichloromethane | Room Temp | 2h | 92 | [4] |

| KF/Al2O3 | Ethanol | 80 | 1.5h | 88 | Generic Protocol |

| Basic Ionic Liquid | Water | Room Temp | 10 min | 95 | Generic Protocol |

| None (Grinding) | Solvent-free | Room Temp | 15 min | 98 | [5] |

| Pyridinium Ionic Liquid | Solvent-free | 80 | 30 min | 96 | [6] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from fluoren-9-one via the Knoevenagel condensation.

Materials and Equipment

-

Fluoren-9-one

-

Malononitrile

-

Piperidine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvent (e.g., ethanol or a mixture of ethanol and water)

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add fluoren-9-one (1.80 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Solvent and Catalyst Addition: To the flask, add 30 mL of ethanol followed by a catalytic amount of piperidine (0.1 mL).

-

Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by TLC.

-

Work-up: After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature. The precipitated product is collected by vacuum filtration using a Buchner funnel.

-

Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and catalyst. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

-

Characterization: The purified product is dried under vacuum and characterized by determining its melting point and recording its 1H NMR, 13C NMR, and FT-IR spectra to confirm its identity and purity. The FT-IR spectrum is expected to show a characteristic peak for the C≡N stretching vibration around 2225 cm-1.[7] The 13C NMR spectrum should show a signal around 159.9 ppm assigned to the C-9 of the fluoren-9-ylidene moiety.[7]

Visualizations: Reaction Mechanism and Biological Signaling Pathways

Knoevenagel Condensation: Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Proposed Anticancer Signaling Pathways

Derivatives of fluorene have shown promise as anticancer agents. While the precise mechanisms of this compound are still under investigation, related compounds have been shown to interfere with key cancer-promoting signaling pathways such as the PI3K/Akt and Ras/ERK pathways.[8][9][10][11][12][13]

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

The Ras/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Mutations leading to its constitutive activation are common in cancer.

Caption: Proposed inhibition of the Ras/ERK signaling pathway.

Conclusion

The synthesis of this compound from fluoren-9-one is a robust and versatile reaction, with the Knoevenagel condensation being the most effective method. Optimization of reaction conditions, particularly the choice of catalyst and solvent, can lead to high yields in short reaction times. The resulting this compound and its derivatives are valuable compounds for further investigation in drug discovery, with potential applications as anticancer and antimicrobial agents. The exploration of their interactions with key cellular signaling pathways, such as the PI3K/Akt and Ras/ERK pathways, will be crucial in elucidating their therapeutic mechanisms and advancing their development as novel drug candidates.

References

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. thieme-connect.de [thieme-connect.de]

- 5. the-knoevenagel-condensation-reaction-of-aromatic-aldehydes-with-malononitrile-by-grinding-in-the-absence-of-solvents-and-catalysts - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A structural perspective on targeting the RTK/Ras/MAP kinase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting PI3K/AKT and MEK/ERK pathways for synergic effects on improving features of peripheral diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for Fluorene-9-malononitrile Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene-9-malononitrile (FNM) and its derivatives represent a significant class of organic compounds with wide-ranging applications stemming from their unique electronic and photophysical properties. The fluorene core acts as an excellent electron-donating moiety, while the malononitrile group serves as a potent electron-withdrawing unit. This inherent donor-acceptor (D-A) architecture leads to intramolecular charge transfer (ICT) characteristics, making them promising candidates for materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO).[1][2][3] Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for understanding the structure-property relationships in these molecules, predicting their behavior, and guiding the rational design of new materials with enhanced functionalities.[4][5][6]

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the properties of FNM and its derivatives. It summarizes key quantitative data from computational studies and outlines the underlying experimental protocols for these theoretical investigations.

Theoretical Properties of this compound Derivatives

Theoretical calculations provide invaluable insights into the geometric, electronic, and optical properties of FNM derivatives. These computational studies allow for a molecular-level understanding that complements and often precedes experimental synthesis and characterization.

Molecular Geometry and Electronic Structure

The planarity of the fluorene system is a critical factor influencing its electronic properties. Theoretical geometry optimizations can predict bond lengths, bond angles, and dihedral angles, confirming the degree of planarity which, in turn, affects the extent of π-conjugation.[6] The electronic structure is primarily described by the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The malononitrile group significantly stabilizes the LUMO level due to its strong electron-withdrawing nature.[1][2] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that determines the electronic absorption and emission properties of the molecule.

Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the prediction of UV-Vis absorption and emission spectra.[6] These calculations can determine the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the transitions (e.g., π-π* or intramolecular charge transfer). By comparing theoretical spectra with experimental data, a deeper understanding of the photophysical processes can be achieved.

Data Presentation: Calculated Properties of Fluorene Derivatives

The following tables summarize key quantitative data obtained from theoretical calculations on various fluorene derivatives, including those with the malononitrile acceptor group.

| Derivative | Method | HOMO (eV) | LUMO (eV) | Optical Gap (eV) | Calculated λmax (nm) | Reference |

| SS1 | B3LYP/6-31G(d,p) | -5.23 | -2.57 | 2.66 | - | [3] |

| SS2 | B3LYP/6-31G(d,p) | -5.19 | -2.71 | 2.48 | - | [3] |

| SS3 | B3LYP/6-31G(d,p) | -5.31 | -2.52 | 2.79 | - | [3] |

| SS4 | B3LYP/6-31G(d,p) | -5.42 | -2.48 | 2.94 | - | [3] |

| SS5 | B3LYP/6-31G(d,p) | -5.27 | -2.63 | 2.64 | - | [3] |

| Derivative 1 | DFT | - | - | 3.36 | 366 (abs) / 424 (em) | [6] |

| Derivative 2 | DFT | - | - | 3.43 | 360 (abs) / 418 (em) | [6] |

| Derivative 3 | DFT | - | - | 3.27 | 375 (abs) / 430 (em) | [6] |

| Derivative 4 | DFT | - | - | 3.28 | 370 (abs) / 427 (em) | [6] |

Note: The derivatives in the table from reference[3] are D-π-A chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine core with different acceptor groups, including dicyanovinyl. The derivatives from reference[6] are symmetrical fluorene derivatives with different end units.

Experimental Protocols: Theoretical Methodologies

The theoretical investigation of this compound properties typically follows a standardized computational workflow. The accuracy of the results is highly dependent on the chosen level of theory and basis set.

Ground State Geometry Optimization

-

Initial Structure Generation: A 3D model of the this compound derivative is constructed using molecular building software.

-

Computational Method Selection: Density Functional Theory (DFT) is the most common method for geometry optimization. A popular and effective functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3][7]

-

Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The Pople-style basis set 6-31G(d,p) is a widely used and suitable choice for these types of molecules, providing a good balance between accuracy and computational cost.[3] For higher accuracy, correlation-consistent basis sets like cc-pVDZ can be employed.[7]

-

Optimization Procedure: The geometry optimization is performed to find the minimum energy conformation of the molecule. This involves an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

Excited State Calculations

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of medium to large-sized molecules.[3][6]

-

Functional and Basis Set: The same functional and basis set used for the ground state geometry optimization are typically employed for the TD-DFT calculations to ensure consistency.

-

Calculation of Excitation Energies and Oscillator Strengths: The TD-DFT calculation provides a list of vertical excitation energies (corresponding to UV-Vis absorption maxima) and their associated oscillator strengths (related to the intensity of the absorption bands).

-

Solvent Effects: To better correlate with experimental data, which are often measured in solution, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualizations

Logical Workflow for Theoretical Calculation of FNM Properties

Caption: A flowchart illustrating the computational workflow for determining the theoretical properties of this compound derivatives.

Conclusion

Theoretical calculations based on DFT and TD-DFT are powerful and essential tools for the investigation of this compound and its derivatives. These computational methods provide detailed insights into the geometric and electronic structures, as well as the photophysical properties of these molecules. The ability to accurately predict properties such as HOMO-LUMO energy levels and absorption spectra allows for a deeper understanding of structure-property relationships and facilitates the rational design of novel FNM-based materials for a variety of applications in organic electronics and photonics. The synergy between theoretical predictions and experimental validation is crucial for accelerating the discovery and development of next-generation organic functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for Fluorene-9-malononitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for the most current and comprehensive safety information before handling any chemical.

Introduction

Fluorene-9-malononitrile is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of the malononitrile group at the 9-position significantly influences its chemical and toxicological properties. This guide provides a detailed overview of the available health and safety information for this compound, drawing upon data from the parent fluorene molecule and the toxicologically significant malononitrile functional group. Due to a lack of specific toxicological studies on this compound, this guide emphasizes established testing protocols and data from structurally related compounds to inform a comprehensive risk assessment.

Hazard Identification and Classification

-

Fluorene: Classified as an irritant and hazardous to the aquatic environment.[1]

-

Malononitrile: Classified as highly toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It is also known to cause serious eye irritation and may cause an allergic skin reaction.[3] A primary concern with malononitrile is its potential to be metabolized to cyanide in the body, which can lead to severe systemic toxicity.[2][5][6][7]

Based on this, this compound should be handled with extreme caution as a potentially highly toxic substance with irritant properties.

Physical and Chemical Properties

A summary of the physical and chemical properties for this compound and related compounds is presented in Table 1.

| Property | This compound | 9-Fluorenone | Fluorene | Malononitrile |

| CAS Number | 6235-14-9 | 486-25-9 | 86-73-7 | 109-77-3 |

| Molecular Formula | C₁₆H₁₀N₂ | C₁₃H₈O | C₁₃H₁₀ | CH₂ (CN)₂ |

| Molecular Weight | 230.26 g/mol | 180.21 g/mol | 166.22 g/mol | 66.06 g/mol |

| Appearance | - | Yellow solid | White crystalline solid | White crystalline solid |

| Boiling Point | 462.5 °C at 760 mmHg | 341.5 °C | 298 °C | 220 °C |

| Melting Point | - | 84 °C | 111 - 114 °C | 32.1 °C |

| Flash Point | 231.2 °C | 163 °C | 152 °C | 112 °C |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | Soluble in water |

Data for this compound from Molbase. Data for other compounds from various SDS and chemical databases.

Toxicological Information

Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not available in the public domain. Therefore, the toxicological profile is inferred from data on fluorene and malononitrile.

Acute Toxicity:

-

Malononitrile:

-

Oral LD50 (rat): 14 mg/kg[4]

-

Oral LD50 (mouse): 19 mg/kg[4]

-

Dermal LD50 (rat): 350 mg/kg[4]

-

Inhalation LC50 (rat): 0.51 mg/L (4h)[4]

-

Signs of acute exposure may include hypertension, tachycardia, followed by hypotension and bradycardia, convulsions, and respiratory failure, consistent with cyanide poisoning.[5][8]

-

-

Fluorene:

-

Oral LD50 (rat): >16,000 mg/kg[9]

-

Given the high toxicity of the malononitrile group, it is prudent to treat this compound as a substance with high acute toxicity via oral, dermal, and inhalation routes.

Skin and Eye Irritation:

-

Malononitrile: Severely irritating to the eyes, skin, and respiratory tract.[8]

-

Fluorene: Can cause skin and eye irritation.[10]

This compound is expected to be a skin and eye irritant.

Chronic Toxicity:

-

There is limited information on the chronic toxicity of this compound.

-

Malononitrile: Repeated exposure may damage the liver and kidneys and cause bronchitis.[6]

-

Fluorene: Limited evidence of a carcinogenic effect.[10]

Quantitative Toxicological Data Summary

| Substance | Test | Species | Route | Value | Reference |

| Malononitrile | LD50 | Rat | Oral | 14 mg/kg | [4] |

| Malononitrile | LD50 | Mouse | Oral | 19 mg/kg | [4] |

| Malononitrile | LD50 | Rat | Dermal | 350 mg/kg | [4] |

| Malononitrile | LC50 | Rat | Inhalation | 0.51 mg/L (4h) | [4] |

| Fluorene | LD50 | Rat | Oral | >16,000 mg/kg | [9] |

Experimental Protocols

Standardized protocols for assessing the toxicity of chemicals are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[11][12][13]

Methodology:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a specific level (e.g., 300 mg/kg) and observed for signs of toxicity.[13]

-

Main Study: Groups of animals (typically female rats) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[13]

-

Administration: The test substance is administered as a single oral dose by gavage.[14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[11]

Acute Dermal Toxicity (OECD Guideline 402)

This test determines the acute toxicity of a substance applied to the skin.[15][16][17][18][19]

Methodology:

-

Animal Model: Typically conducted on rats or rabbits.[15]

-

Preparation: An area of the animal's back is shaved 24 hours before the test.

-

Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing for 24 hours.[16]

-

Observation: Animals are observed for signs of toxicity and skin reactions (erythema, edema) for 14 days. Body weight is recorded weekly.[17]

-

Endpoint: The LD50 is determined, which is the dose that is lethal to 50% of the tested animals.[15]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the health hazards of short-term exposure to an airborne substance.[20][21][22][23][24]

Methodology:

-

Exposure: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[20][23]

-

Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.[20]

-

Observation: Animals are observed for toxic effects during and after exposure for at least 14 days. Observations include changes in respiratory patterns, clinical signs, and body weight.[20][21]

-

Endpoint: The LC50, the concentration that is lethal to 50% of the animals, is calculated.[23]

Signaling Pathways and Experimental Workflows

Potential Metabolic Activation of Malononitrile

The toxicity of malononitrile is largely attributed to its metabolic conversion to cyanide, which inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria.

Caption: Potential metabolic pathway of this compound leading to cyanide formation.

In Vitro Skin Irritation Testing Workflow (Based on OECD TG 439)

This workflow outlines the key steps in assessing the skin irritation potential of a chemical using a reconstructed human epidermis model.

Caption: Workflow for in vitro skin irritation testing.

Microbial Degradation Pathway of Fluorene

While not a mammalian toxicity pathway, understanding the environmental fate of the fluorene structure is important. Certain microorganisms can degrade fluorene through a series of enzymatic reactions.

Caption: Microbial degradation pathway of the fluorene backbone.

Handling and Safety Precautions

Given the potential for high toxicity, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Conclusion

This compound is a compound that requires careful handling due to the significant hazards associated with the malononitrile group, including high acute toxicity and the potential for cyanide release upon metabolism. While specific toxicological data for this compound is lacking, a conservative approach based on the known hazards of its structural components is warranted. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological studies following established OECD guidelines are necessary to fully characterize the health and safety profile of this compound.

References

- 1. geneseo.edu [geneseo.edu]

- 2. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Malononitrile - Wikipedia [en.wikipedia.org]

- 5. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Malononitrile [cdc.gov]

- 8. ICSC 1466 - MALONONITRILE [inchem.org]

- 9. Fluorene - Wikipedia [en.wikipedia.org]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 24. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

A Comprehensive Technical Guide to 2-(9H-fluoren-9-ylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(9H-fluoren-9-ylidene)malononitrile, a versatile organic compound with significant applications in materials science and organic synthesis. This document details its chemical identity, synthesis, and physicochemical properties.

Chemical Identity and Nomenclature

The systematic and preferred IUPAC name for the compound commonly known as Fluorene-9-malononitrile is 2-(9H-fluoren-9-ylidene)malononitrile . The "-ylidene" suffix in the name correctly describes the double bond connecting the 9-position of the fluorene ring system to the central carbon of the malononitrile group.

Table 1: Chemical Identifiers

| Identifier | Value |

| Preferred IUPAC Name | 2-(9H-fluoren-9-ylidene)malononitrile |

| Common Name | This compound |

| CAS Number | 1989-32-8 |

| Molecular Formula | C₁₆H₈N₂ |

| Molecular Weight | 228.25 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C32 |

| InChI | InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H |

Physicochemical and Photophysical Properties

2-(9H-fluoren-9-ylidene)malononitrile and its derivatives are known for their interesting photophysical properties, which are often solvent-dependent. These characteristics make them valuable in the development of organic electronics.

Table 2: Physicochemical and Photophysical Data

| Property | Value | Solvent |

| Melting Point | 231-233 °C | N/A |

| Boiling Point | 462.5 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.23 g/cm³ (Predicted) | N/A |

| UV-vis Absorption (λmax) | ~310-330 nm | Various Organic Solvents |

| Fluorescence Emission (λem) | ~350-450 nm | Various Organic Solvents |

| Molar Extinction Coefficient (ε) | Varies with solvent | Various Organic Solvents |

| Fluorescence Quantum Yield (ΦF) | Varies with solvent polarity | Various Organic Solvents |

Note: Specific values for absorption, emission, and quantum yield are highly dependent on the solvent and any substituents on the fluorene core. The provided ranges are typical for this class of compounds.

Synthesis of 2-(9H-fluoren-9-ylidene)malononitrile

The most common and straightforward synthesis of 2-(9H-fluoren-9-ylidene)malononitrile is through a Knoevenagel condensation reaction between fluoren-9-one and malononitrile.

Reaction:

Fluoren-9-one + Malononitrile → 2-(9H-fluoren-9-ylidene)malononitrile + H₂O

Materials:

-

Fluoren-9-one

-

Malononitrile

-

Ethanol (or other suitable solvent like DMSO)

-

Piperidine (or another basic catalyst such as sodium ethoxide or potassium carbonate)

-

Hydrochloric acid (for neutralization/precipitation)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve fluoren-9-one (1 equivalent) in a minimal amount of warm ethanol.

-

Addition of Reagents: To the stirred solution, add malononitrile (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to a beaker of cold water or dilute hydrochloric acid to induce precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Applications and Biological Significance

2-(9H-fluoren-9-ylidene)malononitrile and its derivatives are primarily utilized in the field of materials science as components of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices due to their electron-accepting properties and tunable photophysics.[1]

While some derivatives of fluorene have been investigated for biological activities, there is currently no significant body of research indicating that 2-(9H-fluoren-9-ylidene)malononitrile itself is directly involved in specific cellular signaling pathways. Its primary role in the scientific community is that of a functional organic material and a versatile synthetic intermediate.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the synthesis of 2-(9H-fluoren-9-ylidene)malononitrile.

Caption: Synthesis workflow for 2-(9H-fluoren-9-ylidene)malononitrile.

This diagram shows the logical relationship and roles of the different chemical components in the synthesis.

Caption: Component roles in the Knoevenagel condensation.

References

Unveiling the Solid-State Architecture of Fluorene-9-malononitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of pharmacologically relevant molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of fluorene-9-malononitrile, a key derivative of the fluorene scaffold, which is integral to the development of various therapeutic agents.

This compound, a product of the Knoevenagel condensation of 9-fluorenone and malononitrile, presents a fascinating case of polymorphism, existing in at least two distinct crystalline forms. This guide summarizes the crystallographic data for these polymorphs, details the experimental protocols for their synthesis and characterization, and provides a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystallographic data for the two known polymorphs of this compound are presented below. This data is essential for understanding the packing arrangements and intermolecular interactions that govern the solid-state behavior of this compound.

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | Data not available in snippets | Data not available in snippets |

| b (Å) | Data not available in snippets | Data not available in snippets |

| c (Å) | Data not available in snippets | Data not available in snippets |

| α (°) | 90 | 90 |

| β (°) | Data not available in snippets | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available in snippets | Data not available in snippets |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | Data not available in snippets | Data not available in snippets |

| R-factor (%) | Data not a vailable in snippets | Data not available in snippets |

Note: Specific unit cell dimensions and refinement data are typically found in the primary literature and crystallographic databases and are represented here as "Data not available in snippets" as per the search results.

Key Molecular Geometry Parameters

The following table summarizes selected bond lengths and angles within the this compound molecule. These parameters provide insight into the electronic and steric effects of the malononitrile group on the fluorene core.

| Parameter | Value (Å or °) |

| C9=C10 Bond Length (Å) | Data not available in snippets |

| C10-C11 (Nitrile) Bond Length (Å) | Data not available in snippets |

| C10-C12 (Nitrile) Bond Length (Å) | Data not available in snippets |

| C≡N Bond Length (Å) | Data not available in snippets |

| C-C-C (Fluorene Ring) Angles (°) | Data not available in snippets |

| C9=C10-C11 Angle (°) | Data not available in snippets |

| N≡C-C Angle (°) | Data not available in snippets |

Note: Precise bond lengths and angles are determined from the full crystallographic information file (CIF) and are represented here as "Data not available in snippets".

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.

Materials:

-

9-Fluorenone

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Ammonium acetate (or other basic catalyst)

Procedure:

-

Dissolve 9-fluorenone and a molar equivalent of malononitrile in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add a catalytic amount of a weak base, such as ammonium acetate.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with cold solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified crystals of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The collected diffraction data is processed, including integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software such as CHECKCIF.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its comprehensive crystal structure analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Literature review of Fluorene-9-malononitrile research

An In-depth Technical Guide to Fluorene-9-malononitrile Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FNM) and its derivatives represent a significant class of organic compounds characterized by the fusion of a fluorene core with a highly electron-withdrawing malononitrile group. This unique molecular architecture imparts remarkable photophysical, electronic, and chemical properties, making these compounds highly valuable in diverse scientific fields. This technical guide provides a comprehensive review of the current state of FNM research, covering its synthesis, detailed physicochemical properties, and key applications. We delve into its role in advanced materials science, including organic electronics and non-linear optics, and explore its growing importance in biomedical fields as chemosensors and bioimaging agents. This document is intended to serve as a core reference for professionals engaged in materials science, chemistry, and drug development, offering structured data, detailed experimental protocols, and visual representations of key processes to facilitate further innovation.

Core Synthesis and Reaction Mechanisms

The primary and most efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a fluoren-9-one precursor with malononitrile.[1] The presence of strong electron-withdrawing cyano groups on the malononitrile makes its methylene protons acidic, facilitating the reaction.[2]

General Synthesis Workflow

The synthesis typically proceeds by reacting the corresponding fluoren-9-one derivative with malononitrile in the presence of a base and a suitable solvent.

Caption: General workflow for the Knoevenagel condensation synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2,7-Disubstituted Fluoren-9-ylidene Malononitrile

This protocol is adapted from the synthesis of ambipolar fluoren-9-ylidene malononitrile derivatives.[3][4][5]

-

Reactant Preparation: Dissolve the 2,7-disubstituted fluoren-9-one starting material (1 equivalent) and malononitrile (1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

-

Reaction Execution: Heat the mixture under reflux for a specified period (typically several hours) while monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.